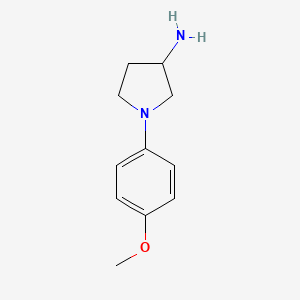

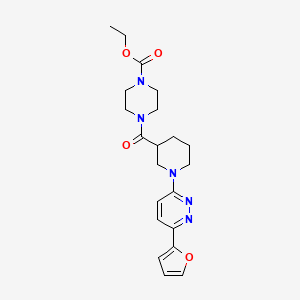

![molecular formula C21H18F3N5OS B2977994 2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1358909-22-4](/img/structure/B2977994.png)

2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been studied for its potential as an anticancer agent , with research indicating it may have DNA intercalation activities .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including the compound , involves the design and creation of compounds containing quinoxaline moieties . The structure of these synthesized compounds is confirmed chemically by elemental analyses and spectral data .Molecular Structure Analysis

Molecular docking studies have been performed to investigate the binding modes of these compounds with the DNA active site . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .Chemical Reactions Analysis

The compound has been evaluated against HepG2, HCT-116, and MCF-7 cells . In particular, one compound was found to be the most potent derivative of all the tested compounds against these three cancer cell lines .科学的研究の応用

Synthesis and Chemical Properties

- Researchers have explored the synthesis of various compounds similar to 2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, demonstrating methods like DCC coupling and azide coupling to create amino acid derivatives linked to triazoloquinoxaline moiety. These methods have shown varying yields and demonstrate the versatility of the compound in chemical synthesis (Fathalla, 2015).

Biological Evaluation and Potential Applications

- This compound has been used as a precursor in the synthesis of novel quinoxaline derivatives with potential anticonvulsant properties. Studies have shown that some derivatives exhibit significant anticonvulsant activities, indicating the compound's potential in developing new therapeutic agents (Alswah et al., 2013).

- Another study demonstrated the creation of diversified 2-(4-oxo[1,2,3]triazolo-[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives through innovative methods. This research underlines the compound's utility in generating structurally varied and complex scaffolds for potential pharmaceutical applications (An et al., 2017).

Pharmacological Research

- Compounds structurally related to this compound have been studied for their antiallergic properties. Some of these compounds showed promising activity as inhibitors of antigen-induced histamine release, suggesting potential use in allergy treatment (Loev et al., 1985).

- A research exploring 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, closely related to the compound , revealed these compounds as potent adenosine receptor antagonists with potential as rapid-onset antidepressants. This indicates the compound's relevance in developing treatments for depression (Sarges et al., 1990).

Antimicrobial and Antifungal Potential

- Substituted quinoxalines, similar to the compound , have been synthesized and evaluated for their antimicrobial and antifungal activities. Some derivatives exhibited potent antibacterial activity, suggesting the potential of these compounds in addressing microbial infections (Badran et al., 2003).

作用機序

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been studied for their antiviral and antimicrobial activities .

Mode of Action

It is known that many triazoloquinoxaline derivatives interact with their targets by aromatic nucleophilic substitution .

Biochemical Pathways

It is known that many triazoloquinoxaline derivatives exhibit antiviral and antimicrobial activities, suggesting they may affect pathways related to viral replication or bacterial growth .

Result of Action

It is known that many triazoloquinoxaline derivatives exhibit cytotoxicity at certain concentrations .

生化学分析

Biochemical Properties

The compound 2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide interacts with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to exhibit strong in vitro activity against S. aureus and E. coli . The compound also shows significant activity against C. albicans .

Cellular Effects

The compound influences cell function by interacting with various cellular processes. It has been found to exhibit cytotoxicity at a concentration of 160 μg/ml . The compound also shows promising antiviral activity .

Molecular Mechanism

At the molecular level, 2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects through various mechanisms. It potently intercalates DNA, which is nearly equipotent to that of doxorubicin . This interaction with DNA may contribute to its antiviral and antimicrobial activities.

Temporal Effects in Laboratory Settings

It has been observed that most of the tested compounds exhibit cytotoxicity at a concentration of 160 μg/ml .

特性

IUPAC Name |

2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N5OS/c1-12(2)18-27-28-19-20(26-15-8-3-4-9-16(15)29(18)19)31-11-17(30)25-14-7-5-6-13(10-14)21(22,23)24/h3-10,12H,11H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXCJXVOIHJPSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2977914.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2977916.png)

![tert-butyl 4-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2977922.png)

![2-chloro-N-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977924.png)

![6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B2977927.png)

![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenylacetamide](/img/structure/B2977930.png)

![N-(4-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2977934.png)